4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol
Overview
Description
Scientific Research Applications
Pharmacological Research and Applications
Phenolic acids, such as Chlorogenic Acid (CGA), have been studied extensively for their wide range of therapeutic roles including antioxidant, hepatoprotective, cardioprotective, and anti-inflammatory activities. These compounds, found naturally in green coffee extracts and tea, can modulate lipid metabolism and glucose, suggesting potential applications in treating metabolic disorders (Naveed et al., 2018)[https://consensus.app/papers/acid-review-call-research-naveed/13b8052cf8fd5924a1633ec8bd462487/?utm_source=chatgpt].
Environmental and Agricultural Applications
Sorption studies of herbicides to soil and organic matter have revealed important insights into environmental fate and detoxification strategies (Werner, Garratt, & Pigott, 2012)[https://consensus.app/papers/sorption-phenoxy-herbicides-soil-matter-minerals-werner/b1db7c3b368653a4acc990214482e398/?utm_source=chatgpt]. Such research is crucial for understanding the environmental impact of chemical compounds and developing more sustainable agricultural practices.
Material Science and Chemical Synthesis
The study and development of hybrid catalysts for the synthesis of complex molecules, such as 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, demonstrate the importance of chemical innovation in creating useful materials for pharmaceutical and medicinal industries (Parmar, Vala, & Patel, 2023)[https://consensus.app/papers/importance-hybrid-catalysts-toward-synthesis-parmar/e032f3d5046d54bb8a5be9ada89f08d8/?utm_source=chatgpt]. These advancements underscore the potential for novel compounds to contribute to significant scientific breakthroughs.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins in the cytoskeleton of oomycetes .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction could potentially disrupt the structure and function of the cytoskeleton, leading to changes in cell shape, motility, and division .
Biochemical Pathways
The compound’s interaction with the cytoskeleton could potentially affect a variety of cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Pharmacokinetics
Similar compounds have been shown to have low aqueous solubility and low volatility . These properties could potentially affect the compound’s bioavailability and its ability to reach its target sites within the body .
Result of Action
Its potential interaction with the cytoskeleton could lead to changes in cell shape, motility, and division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol . For example, the compound’s low aqueous solubility and low volatility could potentially affect its behavior in different environmental conditions . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature, pH, and the presence of other chemicals .
Properties
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2O/c1-6(17)2-3-15-9-8(11)4-7(5-16-9)10(12,13)14/h4-6,17H,2-3H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHWZGNMBVDQQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C(C=C(C=N1)C(F)(F)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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